molecular formula C4H6ClNO B13566706 N-ethenyl-N-methylcarbamoylchloride

N-ethenyl-N-methylcarbamoylchloride

Cat. No.: B13566706
M. Wt: 119.55 g/mol
InChI Key: CKRIMKVQRRHFSW-UHFFFAOYSA-N
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Description

N-ethenyl-N-methylcarbamoylchloride: is an organic compound with the molecular formula C4H8ClNO . It is a colorless to almost colorless clear liquid that is sensitive to moisture and should be stored under inert gas conditions . This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethenyl-N-methylcarbamoylchloride can be synthesized through the reaction of N-methylcarbamoyl chloride with vinyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under precise temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: N-ethenyl-N-methylcarbamoylchloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted carbamoyl compounds can be formed.

    Addition Products: The addition of electrophiles to the ethenyl group results in different adducts.

    Hydrolysis Products: N-methylcarbamoyl chloride and vinyl alcohol.

Scientific Research Applications

N-ethenyl-N-methylcarbamoylchloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethenyl-N-methylcarbamoylchloride involves its reactivity with nucleophiles and electrophiles. The molecular targets include various functional groups in organic molecules, leading to the formation of new chemical bonds. The pathways involved in its reactions are typically substitution and addition mechanisms .

Comparison with Similar Compounds

  • N-methylcarbamoyl chloride
  • Vinyl chloride
  • Ethylmethylcarbamic chloride

Comparison: N-ethenyl-N-methylcarbamoylchloride is unique due to the presence of both an ethenyl group and a carbamoyl chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, which may only have one reactive group .

Properties

Molecular Formula

C4H6ClNO

Molecular Weight

119.55 g/mol

IUPAC Name

N-ethenyl-N-methylcarbamoyl chloride

InChI

InChI=1S/C4H6ClNO/c1-3-6(2)4(5)7/h3H,1H2,2H3

InChI Key

CKRIMKVQRRHFSW-UHFFFAOYSA-N

Canonical SMILES

CN(C=C)C(=O)Cl

Origin of Product

United States

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